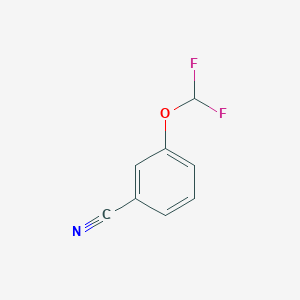

3-(Difluoromethoxy)benzonitrile

Descripción

Significance of Difluoromethoxy and Nitrile Functionalities in Advanced Chemical Systems

The difluoromethoxy group (-OCF₂H) and the nitrile group (-C≡N) are two functional groups that have independently garnered significant attention in the design of advanced chemical systems, particularly in the realm of medicinal chemistry.

The difluoromethyl group (CF₂H) , a component of the difluoromethoxy moiety, is recognized for its ability to serve as a bioisostere for alcohol, thiol, or amine groups, which are common pharmacophores. nih.gov This substitution can enhance a molecule's metabolic stability and lipophilicity, crucial parameters in drug design. nih.govresearchgate.net The CF₂H group can also act as a hydrogen bond donor, which can improve the binding affinity and specificity of a drug candidate to its target protein. nih.gov The related trifluoromethoxy group (-OCF₃) is also known to enhance metabolic stability and lipophilicity. mdpi.com

The nitrile functionality is a versatile group with broad applications in medicinal chemistry, with over 60 FDA-approved small-molecule drugs containing this group. rsc.org Its significance stems from several key characteristics:

Modulation of Physicochemical Properties: The incorporation of a nitrile group can improve the pharmacokinetic profile of a drug candidate. nih.gov It can enhance solubility and is generally stable metabolically. nih.gov

Bioisosterism: The nitrile group is often used as a bioisostere for carbonyl, hydroxyl, and carboxyl groups. tandfonline.com

Molecular Interactions: The strong dipole of the nitrile group allows it to participate in polar interactions, and it can act as a hydrogen bond acceptor, interacting with amino acid residues like serine and arginine in protein binding sites. tandfonline.comnih.gov

Covalent Inhibition: The cyano group can function as an electrophilic "warhead," forming a covalent bond with a target protein, which can lead to inhibitors with high potency and prolonged effects. rsc.orgtandfonline.com

The combination of the difluoromethoxy and nitrile groups within the same molecule, as in 3-(Difluoromethoxy)benzonitrile, offers a compelling strategy for fine-tuning molecular properties to achieve desired biological activities and material characteristics.

Overview of Benzonitrile (B105546) Derivatives in Contemporary Academic and Industrial Research

Benzonitrile derivatives, a class of aromatic compounds characterized by a cyano group attached to a benzene (B151609) ring, are widely utilized in both academic and industrial research. Their versatility makes them valuable building blocks and key intermediates in the synthesis of a diverse array of more complex molecules. numberanalytics.comrsc.org

In medicinal chemistry , benzonitrile derivatives are integral to the development of new therapeutic agents. nih.gov The nitrile group can be chemically transformed into other important functional groups such as amines and carboxylic acids, which are common features in many pharmaceuticals. numberanalytics.com Numerous nitrile-containing drugs have been approved for a wide range of diseases, and the inclusion of a nitrile moiety is a recognized strategy in rational drug design to enhance binding affinity and improve pharmacokinetic profiles. nih.gov For instance, researchers have successfully used co-crystallization methods to study the precise recognition of various benzonitrile derivatives, including commercial drugs, with supramolecular macrocycles, highlighting their importance in understanding drug-receptor interactions. nih.gov

In materials science , benzonitrile derivatives are explored for their unique electronic and photophysical properties. They are used in the development of:

Organic Light-Emitting Diodes (OLEDs): Certain benzonitrile derivatives, particularly those with carbazole (B46965) substituents, are investigated as host materials for blue phosphorescent OLEDs. rsc.org Fluorinated benzonitriles are also used as electron-accepting units in molecules that exhibit thermally activated delayed fluorescence (TADF), a key mechanism for high-efficiency OLEDs. acs.orgossila.com

Advanced Polymers and Organometallics: The electrochemical properties of fluorinated benzonitriles can be tuned by the number and position of fluorine substituents, making them interesting for various applications in materials science. acs.org They have also been used in organometallic chemistry, for example, to facilitate catalytic processes. ossila.com

The broad utility of benzonitrile derivatives is further exemplified by their use in electrochemical C-H amidation reactions, where benzonitrile itself can act as an amino source under mild conditions. rsc.orgnih.gov This diverse range of applications underscores the importance of benzonitrile scaffolds in modern chemical research.

Rationale for Focused Research on this compound as a Versatile Chemical Scaffold

The specific focus on this compound stems from the strategic combination of the difluoromethoxy and nitrile functionalities on a benzonitrile framework. This particular arrangement of substituents makes it a highly versatile chemical scaffold with significant potential in several areas of research and development.

The rationale for its investigation can be summarized as follows:

Synergistic Functional Group Effects: The compound combines the metabolic stability and hydrogen-bond donating potential of the difluoromethoxy group with the polarity, hydrogen-bond accepting capability, and synthetic versatility of the nitrile group. nih.govrsc.org This synergy allows for a nuanced modulation of a molecule's properties.

A Building Block for Complex Molecules: this compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. google.comchemscene.comchemimpex.com The nitrile group can be readily converted to other functional groups, while the difluoromethoxy-substituted benzene ring provides a stable core with desirable electronic properties. numberanalytics.comgoogle.com

Exploration of Structure-Activity Relationships: By incorporating this scaffold into various molecular designs, researchers can systematically study how the difluoromethoxy and nitrile groups influence biological activity or material properties. This is crucial for the rational design of new drugs and materials.

Accessibility for Further Modification: The difluoromethyl group itself, once considered a terminal functional group, can now be seen as a point for further chemical modification, opening up new synthetic pathways. acs.org

In essence, this compound represents a pre-optimized building block that provides chemists with a head start in the design and synthesis of novel compounds with potentially enhanced performance characteristics. Its unique combination of features justifies its focused investigation as a versatile platform for innovation in chemical synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(difluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBOPIBHZFBHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371747 | |

| Record name | 3-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97582-88-2 | |

| Record name | 3-(Difluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Difluoromethoxy Benzonitrile and Its Derivatives

Established Synthetic Pathways to 3-(Difluoromethoxy)benzonitrile

The synthesis of this compound is primarily achieved through a two-step process: the introduction of the difluoromethoxy group onto a precursor aromatic ring, followed by the formation of the nitrile functionality.

Difluoromethoxylation Strategies for Aromatic Systems

A common and effective method for introducing the difluoromethoxy group (-OCF2H) onto an aromatic system involves the reaction of a hydroxyl-substituted precursor with a difluoromethylating agent. For instance, 3-hydroxybenzonitrile can be used as a starting material. The reaction is typically carried out in the presence of a base and a suitable solvent.

One established method utilizes sodium chlorodifluoroacetate (ClCF2COONa) as the difluoromethylating reagent. google.com In this process, 3-hydroxybenzonitrile is dissolved in an organic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N,N-dimethylacetamide. google.com The addition of an inorganic base, like potassium carbonate or sodium carbonate, and water facilitates the reaction, which is conducted under a nitrogen atmosphere at elevated temperatures, typically ranging from 80 to 150°C. google.com The reaction time can vary from 1 to 10 hours. google.com This method has been successfully applied to the synthesis of related compounds, such as 3-chloro-5-(difluoromethoxy)benzonitrile from 3-chloro-5-hydroxybenzonitrile. google.com

The general reaction scheme can be represented as follows:

This process offers a direct route to the difluoromethoxy-substituted aromatic core.

Introduction of the Nitrile Group in Benzonitrile (B105546) Synthesis

The nitrile group (-CN) can be introduced onto the aromatic ring through various methods, with the Sandmeyer and Rosenmund-von Braun reactions being classic examples. However, a more contemporary and widely used approach involves the cyanation of an aryl halide.

For instance, if a suitable 3-(difluoromethoxy)bromobenzene precursor is available, a palladium-catalyzed cyanation reaction can be employed. This method involves reacting the aryl bromide with a cyanide source, such as zinc cyanide (Zn(CN)2), in the presence of a palladium catalyst. Kinetic studies have shown that additives like zinc bromide can facilitate the reaction. nih.gov

Another approach is the copper-catalyzed cyanation, often referred to as the Rosenmund-von Braun reaction. This involves heating an aryl halide with copper(I) cyanide (CuCN), often in a solvent like DMF. prepchem.com For example, the synthesis of 3-fluoro-4-methoxybenzonitrile (B1362260) has been achieved by reacting 2-fluoro-4-bromoanisole with copper cyanide in refluxing DMF. prepchem.com A similar strategy could be adapted for the synthesis of this compound from 3-(difluoromethoxy)bromobenzene.

Novel Approaches in the Synthesis of Substituted Difluoromethoxybenzonitriles

The synthesis of substituted difluoromethoxybenzonitriles often requires more nuanced strategies to achieve the desired regioselectivity and functional group tolerance. Modern synthetic organic chemistry offers a range of powerful tools for this purpose.

Nucleophilic Substitution Reactions for Benzonitrile Derivatives

Nucleophilic aromatic substitution (SNAr) can be a powerful method for introducing substituents onto an activated aromatic ring. masterorganicchemistry.comlibretexts.org In the context of difluoromethoxybenzonitriles, if the ring is sufficiently electron-deficient due to the presence of activating groups (like a nitro group), a nucleophile can displace a leaving group (such as a halogen). nih.gov The difluoromethoxy group itself is electron-withdrawing, which can facilitate such reactions. masterorganicchemistry.com

For example, the synthesis of 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667) was achieved by reacting 3,4-difluorobenzonitrile (B1296988) with hydroquinone (B1673460) in the presence of sodium hydroxide (B78521) in DMSO at 80°C. nih.gov This demonstrates the displacement of a fluorine atom by a phenoxide nucleophile. While alkyl fluorides are generally poor substrates for SN2 reactions, intramolecular nucleophilic substitution can occur under certain conditions. cas.cn

Electrophilic Aromatic Substitution for Further Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing a wide variety of functional groups onto a benzene (B151609) ring. msu.edubyjus.com The existing substituents on the ring direct the position of the incoming electrophile. libretexts.orglibretexts.org The difluoromethoxy group and the nitrile group are both deactivating, meta-directing groups. uci.edu Therefore, electrophilic substitution on this compound would be expected to occur at the 5-position.

Common electrophilic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2). msu.edu

Halogenation: Using a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3) to introduce a halogen atom. msu.edu

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO3H). msu.edu

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. msu.edu

These reactions allow for the synthesis of a diverse range of substituted this compound derivatives.

Transition-Metal-Catalyzed Cross-Coupling Methodologies for Aryl Nitriles

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These methods offer high efficiency and functional group tolerance. For aryl nitriles like this compound, if a halogen substituent is present, it can serve as a handle for various cross-coupling reactions.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst to form a C-C bond.

Heck Coupling: Reaction of an aryl halide with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction of an aryl halide with a terminal alkyne in the presence of palladium and copper catalysts to form a C-C bond.

Buchwald-Hartwig Amination: Reaction of an aryl halide with an amine in the presence of a palladium catalyst to form a C-N bond.

Nickel-Catalyzed Cyanation: A nickel-catalyzed cyanation of (hetero)aryl halides has been developed as an alternative to palladium-based systems. nih.gov

These powerful reactions enable the introduction of a wide array of substituents onto the difluoromethoxybenzonitrile scaffold, providing access to a vast chemical space for drug discovery and materials science.

Asymmetric Synthesis and Enantioselective Approaches for Chiral Derivatives

The synthesis of chiral derivatives of this compound is an area of growing interest, driven by the potential for these molecules in specialized applications such as medicinal chemistry and materials science. While direct asymmetric synthesis of a chiral center on the this compound scaffold is not widely documented, the focus lies on creating axially chiral benzonitriles, a class of compounds where chirality arises from restricted rotation around a single bond.

The development of catalytic atroposelective methods provides a powerful strategy for accessing these chiral molecules. One notable approach involves the formation of the nitrile group on a pre-existing racemic biaryl scaffold. researchgate.net This method utilizes N-heterocyclic carbenes (NHCs) as organocatalysts to achieve a dynamic kinetic resolution, affording axially chiral benzonitriles with good to excellent yields and high enantioselectivities. researchgate.net The chirality is controlled during the carbon-nitrogen bond formation and the dissociation of a leaving group. researchgate.net Although not yet applied specifically to this compound derivatives, this strategy represents a viable pathway.

Another significant advancement is the nickel-catalyzed desymmetric allylic cyanation of biaryl diallylic alcohols. This method allows for the synthesis of axially chiral allylic nitriles with high yields and outstanding enantioselectivities (up to 90% yield and >99% enantiomeric excess). nih.gov The versatility of the resulting allylic alcohol and cyano groups allows for further chemical modifications. nih.gov Density functional theory (DFT) calculations have indicated that both steric and electronic interactions are crucial in determining the enantioselectivity of this transformation. nih.gov

The synthesis of N-C axially chiral compounds, another important class of chiral molecules, has been advanced through copper-catalyzed atroposelective N-arylations. nih.gov This method proceeds at room temperature and has been shown to produce a variety of N-C axially chiral compounds with very high enantioselectivity. nih.gov

While direct enantioselective methods targeting a chiral center substituted at the benzonitrile ring containing a difluoromethoxy group are less common, the principles from related syntheses can be informative. For instance, the asymmetric synthesis of nitrile-substituted cyclopropanes has been achieved with high diastereoselectivity and enantioselectivity using engineered myoglobin (B1173299) as a catalyst. rochester.edu

Table 1: Selected Enantioselective Approaches for Chiral Benzonitrile Derivatives

| Catalytic System | Chiral Product Type | Key Features | Reported Yield / Enantioselectivity |

| N-Heterocyclic Carbenes | Axially Chiral Benzonitriles | Dynamic kinetic resolution of racemic 2-arylbenzaldehydes. | Good to excellent yields and enantioselectivities. researchgate.net |

| Nickel-Catalysis | Axially Chiral Allylic Nitriles | Desymmetric allylic cyanation of biaryl diallylic alcohols. | Up to 90% yield and >99% ee. nih.gov |

| Copper-Catalysis | N-C Axially Chiral Compounds | Atroposelective N-arylation using hypervalent iodine reagents. | Good yields and up to >99% ee. nih.gov |

| Engineered Myoglobin | Nitrile-Substituted Cyclopropanes | Biocatalytic asymmetric olefin cyclopropanation. | Up to 99.9% de and ee. rochester.edu |

Green Chemistry Principles Applied to Benzonitrile Synthesis

The application of green chemistry principles to the synthesis of benzonitriles, including this compound, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of safer solvents, recyclable catalysts, and more energy-efficient reaction conditions.

A significant green innovation in benzonitrile synthesis is the use of ionic liquids (ILs) which can act as a recyclable reaction medium. One such method for preparing benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride avoids many of the drawbacks of traditional methods, such as long reaction times and the use of corrosive acids and metal catalysts. rsc.orgnih.gov In this process, a specific ionic liquid, hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt, serves multiple roles as a co-solvent, catalyst, and phase separation agent. rsc.orgnih.gov This eliminates the need for a metal salt catalyst and simplifies the separation process. rsc.orgnih.gov The reaction can achieve a 100% conversion of benzaldehyde and a 100% yield of benzonitrile at 120°C in 2 hours. rsc.orgnih.govresearchgate.net A major advantage of this system is the easy recovery of the ionic liquid by phase separation for direct reuse. rsc.orgnih.gov

Another approach to greener synthesis involves comparing different industrial reaction pathways using sustainability metrics. For example, a comparison between a nucleophilic aromatic substitution (SNAr) and a Buchwald-Hartwig amination to produce 4-(n-hexylamino)benzonitrile highlighted the importance of considering factors like process mass intensity (PMI), and the use of industrial solvent and reagent substitution guides. acs.org Such analyses help in selecting a more sustainable reaction procedure. acs.org

The development of heterogeneous catalysts is also a cornerstone of green chemistry. For instance, Fe3O4-CTAB nanoparticles have been used as an efficient catalyst for the one-pot synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride, achieving a 97.0% yield. rsc.org The use of water as a solvent is another key aspect of green synthesis. A sustainable and eco-friendly protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles has been developed using a reusable zinc-based heterogeneous catalyst in water. rsc.org This method avoids the use of bases, reducing agents, and ligands. rsc.org

The twelve principles of green chemistry provide a framework for these improvements. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. wjpmr.com By applying these principles, the synthesis of benzonitriles can be made more environmentally and economically sustainable.

Table 2: Green Chemistry Strategies in Benzonitrile Synthesis

| Green Chemistry Approach | Example | Advantages |

| Recyclable Ionic Liquid | Use of (NH2OH)2·[HSO3-b-Py]·HSO4 for benzonitrile synthesis from benzaldehyde. rsc.orgnih.gov | Eliminates metal catalysts, simplifies separation, allows for catalyst recycling, high yield. rsc.orgnih.gov |

| Heterogeneous Catalysis | Fe3O4-CTAB nanoparticles for one-pot benzonitrile synthesis. rsc.org | High efficiency, potential for catalyst recovery and reuse. |

| Sustainable Pathway Analysis | Comparison of SNAr and Buchwald-Hartwig amination for 4-(n-hexylamino)benzonitrile synthesis. acs.org | Informs the selection of more sustainable industrial processes based on metrics like PMI. acs.org |

| Use of Greener Solvents | Acetic acid as a solvent in bromination reactions. youtube.com | Acetic acid is a consumable and natural product, reducing toxicity. youtube.com |

| Water-Based Synthesis | Zinc-based heterogeneous catalysis in water for triazole synthesis. rsc.org | Avoids organic solvents, bases, and reducing agents. rsc.org |

Mechanistic Investigations of Reactions Involving 3 Difluoromethoxy Benzonitrile

Reaction Mechanisms of the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. openstax.org This polarity is the basis for a variety of nucleophilic addition reactions. openstax.orglibretexts.org

The nitrile functionality in 3-(Difluoromethoxy)benzonitrile can be fully or partially reduced depending on the reducing agent employed.

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. The reaction mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. openstax.org The initial addition forms an imine anion, which, being still susceptible to nucleophilic attack, undergoes a second hydride addition to yield a dianion. openstax.org This intermediate is then protonated during aqueous workup to give the final primary amine, (3-(difluoromethoxy)phenyl)methanamine.

Reduction to Aldehydes: A partial reduction to form 3-(Difluoromethoxy)benzaldehyde can be achieved using a milder reducing agent, such as Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.com DIBAL-H adds one equivalent of hydride to the nitrile, forming a stable aluminum-imine complex. This complex prevents further reduction. Subsequent hydrolysis of the intermediate imine furnishes the desired aldehyde. chemistrysteps.com

Table 1: Reduction Reactions of the Nitrile Group

| Reagent | Product | Mechanism Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Involves two sequential hydride additions. openstax.org |

The electrophilic carbon of the nitrile group is a prime target for carbon-based nucleophiles, most notably Grignard and organolithium reagents. chemistrysteps.com This reaction class is fundamental for forming new carbon-carbon bonds.

When this compound is treated with a Grignard reagent (R-MgX), the carbanionic 'R' group attacks the nitrile carbon. openstax.org This nucleophilic addition breaks one of the π-bonds of the nitrile, forming an imine anion which is stabilized as a magnesium salt. libretexts.org Crucially, this intermediate does not undergo a second addition of the Grignard reagent. Aqueous workup then hydrolyzes the imine to produce a ketone. openstax.org For example, reacting this compound with ethylmagnesium bromide would yield 1-(3-(difluoromethoxy)phenyl)propan-1-one (B14854250) after hydrolysis.

The nitrile group can be converted to a carboxylic acid through hydrolysis under either acidic or basic conditions. openstax.org

Acid-Catalyzed Hydrolysis: In the presence of aqueous acid (e.g., H₂SO₄, HCl), the nitrile nitrogen is first protonated. This activation enhances the electrophilicity of the carbon, which is then attacked by water. chemistrysteps.com A series of proton transfers and tautomerization leads to the formation of an amide intermediate, 3-(Difluoromethoxy)benzamide. This amide is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid, 3-(Difluoromethoxy)benzoic acid. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous NaOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. openstax.org The resulting imine anion is protonated by water. Tautomerization yields the amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. chemistrysteps.com A final acidification step is required to produce the neutral 3-(Difluoromethoxy)benzoic acid. openstax.org

Reactivity of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) is known for conferring increased metabolic stability and lipophilicity to molecules. nih.govnih.gov Its reactivity is distinct from that of a simple methoxy (B1213986) ether due to the presence of the two electron-withdrawing fluorine atoms.

Direct nucleophilic substitution at the difluoromethyl carbon (Ar-O-CF₂H) is generally challenging. The carbon-fluorine bond is exceptionally strong, making the fluoride (B91410) ion a poor leaving group. nih.gov Aromatic halogen compounds are resistant to nucleophilic substitution reactions under normal conditions. youtube.com

However, the difluoromethyl group can be viewed as a "masked nucleophile". nih.govacs.org Research has shown that the hydrogen atom on the difluoromethyl group can be abstracted by a combination of a strong Brønsted superbase and a Lewis acid. nih.govacs.org This deprotonation generates a highly reactive carbanionic species (Ar-OCF₂⁻), which can then act as a nucleophile and react with a wide array of electrophiles, such as carbonyls and imines, to form new C-C bonds. acs.org This approach circumvents the difficulty of direct substitution by reversing the polarity of the functional group.

The difluoromethoxy group is generally stable but can undergo decomposition under certain conditions. One potential pathway is hydrolysis, leading to the formation of the corresponding phenol, 3-hydroxybenzonitrile.

A study comparing the hydrolytic stability of a 2-difluoromethoxy-substituted estratriene with its 2-methoxy analogue revealed that the difluoromethoxy compound was significantly more susceptible to hydrolysis. bham.ac.uk Over a 30-day period in wet DMSO, 92% of the difluoromethoxy compound hydrolyzed, demonstrating the lability of the O-CF₂H bond under these conditions compared to an O-CH₃ bond. bham.ac.uk

Table 2: Comparative Hydrolytic Stability

| Compound Substituent | Hydrolysis after 30 days (in wet DMSO-d6) | Product of Hydrolysis |

|---|---|---|

| Difluoromethoxy (-OCF₂H) | 92% | Corresponding Phenol |

| Methoxy (-OCH₃) | Substantially less than the -OCF₂H analogue | Corresponding Phenol |

Data adapted from a study on substituted estratrienes, illustrating the relative lability of the difluoromethoxy group. bham.ac.uk

Aromatic Ring Reactivity Studies

The benzonitrile (B105546) ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of both the nitrile and difluoromethoxy groups. Conversely, these groups can activate the ring for nucleophilic aromatic substitution under certain conditions.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. rsc.org The rate and regioselectivity of these reactions are governed by the substituents present on the aromatic ring. rsc.org

The nitrile (-CN) group is a strong electron-withdrawing group through both induction and resonance, and it is a meta-director. The difluoromethoxy (-OCF₂H) group is also electron-withdrawing due to the high electronegativity of the fluorine atoms, which outweighs the electron-donating potential of the oxygen's lone pairs. This makes the -OCF₂H group a deactivating meta-director as well.

With two meta-directing groups present on the ring at positions 1 and 3, the potential sites for electrophilic attack are carbons 2, 4, 5, and 6.

Position 2: This position is ortho to the -OCF₂H group and ortho to the -CN group. It is sterically hindered and electronically deactivated by both groups.

Position 4: This position is para to the -OCF₂H group and ortho to the -CN group.

Position 5: This position is meta to both the -OCF₂H and -CN groups.

Position 6: This position is ortho to the -OCF₂H group and para to the -CN group.

Considering the directing effects, electrophilic substitution is most likely to occur at the position that is least deactivated. Both substituents strongly deactivate the ortho and para positions. Therefore, substitution is directed to the position that is meta to both, which is position 5. Attack at positions 4 and 6 is less favorable as they are ortho to one of the deactivating groups. Attack at position 2 is the least likely due to steric hindrance and electronic deactivation from both adjacent groups.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Electrophilic Attack | Relation to -OCF₂H | Relation to -CN | Predicted Favorability |

| 2 | Ortho | Ortho | Highly Unfavorable |

| 4 | Para | Ortho | Unfavorable |

| 5 | Meta | Meta | Most Favorable |

| 6 | Ortho | Para | Unfavorable |

This table is based on established principles of electrophilic aromatic substitution and the electronic properties of the substituents.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov The nitrile group is a potent activating group for SNAr reactions, especially when positioned ortho or para to a suitable leaving group. beilstein-journals.org

In the case of related di-substituted benzenes, such as those with fluoro groups activated by a meta-positioned group, stepwise nucleophilic aromatic substitution has been successfully demonstrated. acs.org This suggests that if this compound were to have a leaving group, such as a halogen, at a position activated by the nitrile group (e.g., ortho or para), it would be susceptible to SNAr. For instance, in a hypothetical molecule like 4-fluoro-3-(difluoromethoxy)benzonitrile, the fluorine atom at position 4 would be activated towards nucleophilic attack by the para-nitrile group.

The presence of the electron-withdrawing difluoromethoxy group further enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to a ring with only a nitrile group. researchgate.net

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Reactant | Reagent | Product | Conditions |

| 3,5-Difluorobenzonitrile | Amine | 3-Amino-5-fluorobenzonitrile | Continuous flow, elevated temperature |

| 1-Fluoro-2,4-dinitrobenzene | Methoxide | 1-Methoxy-2,4-dinitrobenzene | Standard SNAr conditions |

This table illustrates the principle of SNAr on activated aromatic rings, with the first entry showing a reaction on a structurally similar compound. acs.org

Photochemical Reaction Pathways and Photoinduced Transformations

The photochemical behavior of this compound is anticipated to be influenced by the benzonitrile chromophore. Benzonitrile itself can undergo various photochemical reactions, including cycloadditions. acs.orgrsc.org For instance, the photoreaction of benzonitrile with electron-rich alkenes can lead to the formation of cycloadducts. rsc.org

Furthermore, photoreactions of substituted benzenes with amines have been reported to yield aniline (B41778) derivatives. rsc.org It is conceivable that under photolytic conditions in the presence of amines, this compound could undergo transformations leading to the formation of aminobenzonitrile derivatives.

The fluorine atoms in the difluoromethoxy group may also influence the photochemical pathways. Photoinduced reactions involving fluorinated organic molecules are a subject of ongoing research, with possibilities for unique radical-triggered cyclizations or other transformations. rsc.org However, specific studies detailing the photoinduced transformations of this compound are not widely documented. The expected pathways would likely involve the excited states of the benzonitrile moiety, potentially leading to substitution or addition products depending on the reaction partners and conditions.

Advanced Spectroscopic and Analytical Characterization in Research of 3 Difluoromethoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including fluorinated compounds like 3-(Difluoromethoxy)benzonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-(difluoromethoxy)benzonitrile, the carbon of the difluoromethoxy group appears as a triplet centered around 112.97 ppm with a large coupling constant (J = 257.3 Hz) due to the attached fluorine atoms. rsc.org The other carbon signals, including the nitrile carbon and the aromatic carbons, can also be assigned based on their chemical shifts and coupling to neighboring protons and fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. In the case of 4-(difluoromethoxy)benzonitrile, the two equivalent fluorine atoms of the difluoromethoxy group give rise to a single signal, which is a doublet at -82.35 ppm due to coupling with the single proton of the same group (J = 72.5 Hz). rsc.org This provides direct evidence for the presence and nature of the difluoromethoxy group.

Table 1: Representative NMR Data for a Related Isomer, 4-(Difluoromethoxy)benzonitrile rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 6.61 | t | 72.4 |

| 7.22 | d | 8.5 | |

| 7.69 | d | 8.5 | |

| ¹³C | 112.97 | t | 257.3 |

| ¹⁹F | -82.35 | d | 72.5 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. iajps.comrsc.org For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to delineate their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental formula. escholarship.orgnih.gov For this compound (C₈H₅F₂NO), the calculated exact mass can be compared to the experimentally determined mass with high accuracy (typically within a few parts per million), confirming the molecular formula. rsc.org

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer (MS/MS experiments), valuable structural information can be obtained. The fragmentation pathways can help to identify the different functional groups and their arrangement within the molecule. For instance, the loss of fragments corresponding to the difluoromethoxy group or the nitrile group would provide further evidence for the proposed structure.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (IR and Raman)

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uni-siegen.dehoriba.com

IR Spectroscopy: In the IR spectrum of a nitrile-containing aromatic compound, a characteristic sharp absorption band for the C≡N stretching vibration is expected in the range of 2220-2260 cm⁻¹. nii.ac.jp For benzonitrile (B105546) itself, this band appears around 2244 cm⁻¹. nii.ac.jp Additionally, the C-O-C stretching vibrations of the ether linkage and the C-F stretching vibrations of the difluoro group would give rise to strong absorptions in the fingerprint region of the spectrum (typically below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. horiba.com While the C≡N stretch is also observable in the Raman spectrum, aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the benzene (B151609) ring typically appears as a strong band around 1600 cm⁻¹. Analysis of the Raman spectrum can provide additional structural information and can be particularly useful for studying conformational isomers if they exist.

Table 2: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220-2260 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Symmetric Stretching | 1020-1075 | |

| Difluoromethyl (C-F) | Stretching | 1000-1100 |

Advanced Chromatographic Methods for Purity Assessment and Separation of Reaction Mixtures

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. basicmedicalkey.comshimadzu.com For the analysis of this compound, a reversed-phase HPLC method would typically be employed. helixchrom.comsielc.com

In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, would be retained on the column and then eluted by the mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification.

By using a suitable detector, such as a UV detector set at a wavelength where the compound absorbs strongly (e.g., around 220 nm for benzonitrile derivatives), a chromatogram is obtained. helixchrom.com The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis and the determination of its purity. nih.gov The presence of other peaks would indicate the presence of impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the characterization of volatile and semi-volatile compounds, making it an indispensable tool in the comprehensive analysis of this compound and its associated reaction products. This powerful hyphenated technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of this compound synthesis and quality control, GC-MS is expertly employed to identify and quantify volatile impurities, reaction byproducts, and any residual starting materials or solvents.

The operational principle of GC-MS involves the introduction of a volatile sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with the various components of the sample, leading to their separation based on factors such as boiling point and polarity. As each separated compound elutes from the column, it enters the mass spectrometer. Here, molecules are ionized, typically through electron ionization (EI), causing them to fragment into characteristic patterns of ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparison to spectral libraries and fragmentation pattern analysis.

In the synthesis of this compound, a multitude of volatile byproducts can potentially be formed. These may include isomers, incompletely reacted intermediates, and products of side reactions. For instance, the formation of positional isomers of this compound is a common challenge in aromatic substitution reactions. GC-MS, with its high-resolution capillary columns, is adept at separating such closely related isomers. The subsequent mass spectra, while often similar for isomers, can exhibit subtle differences in fragment ion abundances, which, when combined with retention time data, allow for their unambiguous identification.

While specific research detailing the GC-MS analysis of volatile products from the synthesis of this compound is not widely available in public literature, we can anticipate the types of compounds that would be targeted for analysis based on common synthetic routes. A hypothetical analysis would likely focus on the detection of compounds such as residual solvents (e.g., dimethylformamide, acetonitrile), precursors like 3-hydroxybenzonitrile, and byproducts arising from incomplete difluoromethylation or side reactions involving the nitrile group.

A typical GC-MS analysis for this purpose would involve careful optimization of parameters to achieve optimal separation and detection. Key parameters include the type of GC column, the temperature program of the oven, the injector temperature, and the mass spectrometer settings. The selection of a mid-polarity capillary column is often suitable for the separation of a range of aromatic compounds. A programmed temperature ramp allows for the efficient elution of compounds with varying boiling points.

The table below illustrates a hypothetical set of GC-MS parameters and potential volatile products that would be monitored during the quality control of this compound production.

Interactive Data Table: Hypothetical GC-MS Parameters and Target Volatile Analytes in this compound Analysis

| Parameter | Value | Analyte | Expected Retention Time (min) | Key Mass Fragments (m/z) |

| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) | 3-Hydroxybenzonitrile | 12.5 | 119, 91, 64 |

| Injector Temp. | 250 °C | This compound | 15.2 | 169, 149, 120, 91 |

| Oven Program | 50°C (2 min), ramp to 280°C at 10°C/min, hold 5 min | 2-(Difluoromethoxy)benzonitrile | 14.8 | 169, 149, 120, 91 |

| Carrier Gas | Helium, 1 mL/min | 4-(Difluoromethoxy)benzonitrile | 15.0 | 169, 149, 120, 91 |

| MS Ionization | Electron Ionization (70 eV) | Dimethylformamide (Solvent) | 5.8 | 73, 44, 29 |

| MS Scan Range | 40-400 amu |

It is important to note that the retention times and mass fragments presented in the table are illustrative and would need to be confirmed by running authentic standards under specific experimental conditions. The fragmentation of the parent compound, this compound, would be expected to show a prominent molecular ion peak at m/z 169. Characteristic losses would likely include the loss of the difluoromethoxy group or parts thereof, leading to significant fragments that aid in its identification.

Focused Research on the Computational and Theoretical Aspects of this compound Remains Limited

A comprehensive review of available scientific literature reveals a notable scarcity of dedicated computational and theoretical studies focused specifically on the chemical compound this compound. While computational chemistry is a powerful tool for understanding molecular structure and properties, it appears that this particular molecule has not been a significant subject of in-depth research within the public domain.

The field of computational chemistry frequently employs these advanced techniques to predict and understand the behavior of novel molecules. DFT studies are fundamental for determining stable molecular geometries and energetic landscapes. rsc.orgchemrxiv.org Ab initio methods, while computationally intensive, provide highly accurate data for model systems. rsc.org TD-DFT is crucial for predicting photophysical properties like absorption and emission spectra, which are vital for applications in materials science and photochemistry. researchgate.netsci-hub.seacs.orgrsc.org The characterization of intramolecular charge-transfer is particularly important for designing molecules with specific electronic properties. arxiv.orgrsc.org Molecular dynamics simulations offer insights into the dynamic behavior of molecules and their interactions with their environment. nih.govnih.gov

Despite the broad applicability of these methods, and the existence of research on related benzonitrile derivatives researchgate.netsphinxsai.comresearchgate.net and other fluorinated organic molecules, rsc.orgbeilstein-journals.orgresearchgate.net a specific focus on this compound is absent in the accessible scientific literature. Consequently, a detailed article structured around its specific computational and theoretical modeling, as requested, cannot be generated at this time due to the lack of foundational research and published data.

Further experimental and theoretical investigation would be required to produce the specific data points and detailed research findings necessary for a thorough computational analysis of this compound.

Computational Chemistry and Theoretical Modeling of 3 Difluoromethoxy Benzonitrile

Computational Elucidation of Reaction Mechanisms and Transition States

The computational investigation of reaction mechanisms provides profound insights into the reactivity of molecules like 3-(Difluoromethoxy)benzonitrile. Through the use of quantum chemical calculations, researchers can map out the potential energy surface of a reaction, identifying intermediates, and, most critically, the transition states that connect them. Transition-state theory is a fundamental concept in understanding reaction kinetics, and computational chemistry offers powerful tools for its application. dntb.gov.ua

The search for and characterization of transition state structures are central to elucidating reaction pathways. These searches can be complex due to the intricate nature of potential energy surfaces, often necessitating sophisticated computational methods. arxiv.org For reactions involving molecules such as this compound, methodologies like Density Functional Theory (DFT) and post-Hartree-Fock methods are commonly employed. The choice of the computational method can significantly influence the predicted geometry of the transition state. For instance, in cycloaddition reactions, different density functionals may predict varying degrees of asynchronicity in the transition state. researchgate.net

A relevant example of a reaction type that could be studied for a related structure, benzonitrile (B105546) oxide, is the 1,3-dipolar cycloaddition. researchgate.net Ab initio molecular orbital calculations have been successfully used to investigate the structures and transition states for such reactions. researchgate.net These studies involve optimizing the geometries of the reactants, products, and the transition state to calculate activation energies and reaction enthalpies. researchgate.net Similar computational approaches could be applied to understand the reactivity of the nitrile group in this compound in cycloaddition reactions.

The general workflow for elucidating a reaction mechanism for this compound would involve:

Proposing a plausible reaction pathway.

Optimizing the 3D structures of the reactants, intermediates, products, and transition states using a suitable level of theory (e.g., DFT with a specific functional and basis set).

Performing frequency calculations to confirm the nature of the stationary points (minima for reactants, intermediates, and products; a single imaginary frequency for transition states).

Calculating the activation energies and reaction energies to determine the kinetic and thermodynamic feasibility of the proposed mechanism.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides a powerful avenue for the prediction of various spectroscopic parameters, including NMR chemical shifts, which are invaluable for structure elucidation. nih.gov For this compound, the prediction of ¹H, ¹³C, and particularly ¹⁹F NMR chemical shifts is of significant interest.

The primary method for predicting NMR chemical shifts is Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using methods like the Polarizable Continuum Model (PCM). github.io For instance, a common workflow for predicting proton NMR spectra involves a conformational search, geometry optimization with a functional like B3LYP-D3BJ/6-31G(d), and then the NMR shift prediction at a higher level of theory, such as WP04/6-311++G(2d,p) with an implicit solvent model. github.io

The prediction of ¹⁹F NMR chemical shifts can be particularly challenging due to the high electron density around the fluorine nucleus. nih.gov However, computational studies have shown that by using appropriate quantum mechanical/molecular mechanical (QM/MM) setups or by carefully selecting functionals and basis sets, it is possible to obtain ¹⁹F chemical shifts that are in good agreement with experimental data. nih.gov For this compound, this would be crucial for characterizing the difluoromethoxy group.

Machine learning has also emerged as a powerful tool for predicting NMR parameters with high accuracy and efficiency. arxiv.org These models can be trained on large datasets of quantum chemically computed values to predict NMR shifts for new molecules in a fraction of the time required for traditional calculations. arxiv.org Furthermore, computational methods are not limited to NMR and can be used to predict other spectroscopic data. For example, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been used to compute and analyze the FT-IR, FT-Raman, and UV-Vis spectra of related nitrile-containing aromatic compounds. researchgate.net

Below is an illustrative data table showcasing the kind of predicted NMR chemical shifts that could be obtained for this compound using computational methods. The values are hypothetical and serve to demonstrate the output of such calculations.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Aromatic) | 7.2 - 7.8 |

| ¹H (Difluoromethoxy) | 6.5 - 7.0 (triplet) |

| ¹³C (Nitrile) | ~118 |

| ¹³C (Aromatic) | 110 - 140 |

| ¹³C (Difluoromethoxy) | ~115 (triplet) |

| ¹⁹F | -80 to -90 |

Note: These are hypothetical values for illustrative purposes.

Exploration of Structure Activity Relationships in 3 Difluoromethoxy Benzonitrile Analogs

Impact of Fluorination on Molecular Reactivity and Electronic Distribution

The introduction of fluorine atoms into organic molecules profoundly alters their physical and chemical properties. In 3-(difluoromethoxy)benzonitrile, the two fluorine atoms on the methoxy (B1213986) group are central to the compound's electronic character. The impact of this fluorination is twofold, involving competing inductive and resonance effects.

Role of the Nitrile and Difluoromethoxy Groups in Directing Chemical Transformations

In electrophilic aromatic substitution reactions, the substituents already present on the benzene (B151609) ring control the position of subsequent substitutions. The nitrile (-CN) and difluoromethoxy (-OCHF₂) groups in this compound exert distinct and influential directing effects.

The Nitrile Group (-CN): The nitrile group is a classic deactivating, meta-directing group. minia.edu.eg It withdraws electron density from the aromatic ring through both the inductive effect (due to the electronegativity of nitrogen) and a powerful resonance effect, which delocalizes the ring's π-electrons onto the nitrogen atom. This withdrawal of electron density deactivates the ring towards electrophilic attack. The resonance structures show that the ortho and para positions bear a partial positive charge, making them particularly unattractive to incoming electrophiles. Consequently, electrophilic attack occurs preferentially at the meta position (C5), which is the least deactivated site. libretexts.org

Combined Effect: In this compound, the two groups are meta to each other. Their directing influences are therefore non-cooperative, or antagonistic. msu.edu The -OCHF₂ group directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to itself), while the -CN group directs to position 5 (meta to both existing groups). The outcome of a substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, but it would likely result in a mixture of products, with substitution occurring at the positions activated by the stronger directing group, while also considering steric hindrance.

Substituent Effects on Aromatic Ring Reactivity and System Stability

Aromatic Ring Reactivity: Both the nitrile group and the difluoromethoxy group are classified as deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself. minia.edu.eg Activating groups donate electron density, stabilizing the carbocation intermediate and increasing the reaction rate, whereas deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. minia.edu.eg For instance, phenol, with its strongly activating -OH group, is about 1,000 times more reactive than benzene, while nitrobenzene, with its strongly deactivating -NO₂ group, is more than 10 million times less reactive. libretexts.org With two deactivating groups present, the aromatic ring of this compound is significantly deactivated, requiring more forcing conditions for chemical transformations like nitration or halogenation.

Stereochemical Considerations in the Design and Synthesis of Chiral Derivatives

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. The creation of chiral analogs requires the introduction of a stereocenter, which necessitates careful synthetic design to control the three-dimensional arrangement of atoms (stereochemistry).

The synthesis of enantiomerically pure derivatives can be achieved through several established strategies. One common approach is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the structure to guide a reaction to form one stereoisomer preferentially over the other. researchgate.net For instance, a chiral auxiliary could be attached to an analog of this compound to direct a subsequent stereoselective reaction, after which the auxiliary is removed to yield the desired chiral product.

Another powerful method is asymmetric catalysis, where a chiral catalyst is used in a small (catalytic) amount to produce a large amount of an enantiomerically enriched product. For example, the enantioselective addition of diethylzinc (B1219324) to aldehydes can be catalyzed by chiral ligands to produce chiral secondary alcohols. bas.bg A similar strategy could be envisioned where a derivative of this compound containing an aldehyde is converted into a chiral alcohol.

Furthermore, chiral derivatives can be synthesized from readily available chiral starting materials. The use of enantiomerically pure building blocks, such as (S)-1-phenylethan-1-amine, in multicomponent reactions like the Mannich condensation allows for the synthesis of complex chiral heterocyclic structures. bas.bg These methods provide a toolbox for chemists to design and construct specific stereoisomers of this compound analogs, which is often a critical requirement in the development of pharmaceuticals and advanced materials.

Applications in Advanced Materials Science and Optoelectronics

Design and Synthesis of Novel Functional Materials Incorporating 3-(Difluoromethoxy)benzonitrile Moieties

The incorporation of the this compound unit into larger molecular structures is a key strategy for developing novel functional materials. The difluoromethoxy group (OCF2H) is a strong electron-withdrawing group, which can significantly influence the electronic and photophysical properties of a molecule. This makes it a valuable component in the design of materials for a range of applications.

The synthesis of these materials often involves coupling this compound with other molecular fragments that possess specific functionalities. For instance, in the development of materials for organic electronics, it can be combined with electron-donating units to create donor-acceptor (D-A) or donor-acceptor-donor' (D-A-D') structures. rsc.org These architectures are crucial for facilitating intramolecular charge transfer (ICT), a key process in the operation of many organic electronic devices. rsc.org

An example of such a synthesis involves the reaction of 3,4-difluorobenzonitrile (B1296988) with hydroquinone (B1673460) to produce 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile (B14295667). nih.gov This demonstrates a common synthetic route where the fluorine atoms on the benzonitrile (B105546) ring are susceptible to nucleophilic substitution, allowing for the attachment of various functional groups.

Investigation in Liquid Crystalline Systems and Related Mesophases

The unique properties of the difluoromethoxy group also make this compound and its derivatives promising candidates for liquid crystal (LC) applications. The introduction of fluorine-containing groups can influence several key parameters of liquid crystalline materials, including:

Mesophase Stability: The polarity and steric bulk of the difluoromethoxy group can affect the intermolecular interactions that govern the formation and stability of different liquid crystal phases (mesophases). mdpi.com

Dielectric Anisotropy: The strong dipole moment associated with the C-F bonds can lead to a high dielectric anisotropy, which is a critical property for the operation of liquid crystal displays (LCDs). mdpi.com

Optical Properties: The presence of fluorine can also modify the refractive indices and other optical properties of the material.

Research in this area involves the synthesis of molecules where the this compound core is attached to other mesogenic (liquid crystal-forming) units. For example, studies have investigated liquid crystalline trimers based on a 2,3,4-trihydroxy benzonitrile core connected to cyanobiphenyl units, which are known to exhibit nematic phases over a wide temperature range. researchgate.net While this specific example does not use this compound, it illustrates the general design principle of using a central core with multiple arms to create complex liquid crystalline structures. The substitution of hydroxyl groups with difluoromethoxy groups could be a viable strategy to tune the properties of such materials.

Research on Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

One of the most active areas of research for materials containing the this compound moiety is in the field of organic light-emitting diodes (OLEDs), particularly in the development of emitters that exhibit thermally activated delayed fluorescence (TADF).

TADF is a mechanism that allows for the efficient conversion of triplet excitons (which are typically non-emissive) into singlet excitons, which can then emit light. beilstein-journals.orgchemrxiv.org This process can theoretically lead to 100% internal quantum efficiency in OLEDs, a significant improvement over conventional fluorescent emitters. beilstein-journals.org The key to achieving TADF is to design molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states.

The strong electron-accepting nature of the benzonitrile group, enhanced by the difluoromethoxy substituent, makes it an excellent acceptor unit in TADF emitters. rsc.org When combined with suitable electron-donating groups, the resulting D-A or D-A-D' molecules can have the small S1-T1 energy gap required for efficient TADF. rsc.org

Photophysical Characterization in Solution and Solid State

The development of new TADF emitters requires a thorough understanding of their photophysical properties in both solution and the solid state. This involves a range of spectroscopic techniques to measure key parameters such as:

Absorption and Emission Spectra: These provide information about the electronic transitions in the molecule and the color of the emitted light. nih.gov

Photoluminescence Quantum Yield (PLQY): This measures the efficiency of the light emission process. rsc.org

Fluorescence Lifetime: This provides insights into the dynamics of the excited states. nih.gov

Studies on fluorinated benzonitrile derivatives have shown that their photophysical properties can be highly sensitive to the surrounding environment (solvatochromism). nih.gov For example, the emission wavelength can shift significantly with the polarity of the solvent, which is a hallmark of intramolecular charge transfer. nih.gov

In the solid state, the packing of the molecules can have a profound effect on their emissive properties. Aggregation-caused quenching can reduce the efficiency of light emission, so molecular design strategies are often employed to minimize this effect. nih.gov On the other hand, specific packing arrangements can sometimes lead to desirable properties like mechanofluorochromism, where the emission color changes in response to mechanical stress. rsc.org

Table 1: Photophysical Properties of Selected Benzonitrile Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) | 361-371 | Shifts by ~66 nm in different solvents | Varies with solvent | nih.gov |

| 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT) | Shifts by ~18 nm in different solvents | Shifts by ~162 nm in different solvents | Varies with solvent | nih.gov |

| DOB-1 | - | - | 0.83 | rsc.org |

| DOB-2 | - | - | 0.92 | rsc.org |

| DOB-3 | - | - | 0.95 | rsc.org |

| DiKTa-OBuIm | - | 499 (in mCP) | 0.71 | beilstein-journals.org |

Device Fabrication and Performance Optimization Research

The ultimate test of a new OLED material is its performance in a device. The fabrication of an OLED is a multi-step process that involves the deposition of several thin layers of organic and inorganic materials onto a substrate. ossila.com A typical device structure consists of:

Anode (e.g., Indium Tin Oxide - ITO)

Hole Transport Layer (HTL)

Emissive Layer (EML) - this is where the TADF emitter is located, often doped into a host material.

Electron Transport Layer (ETL)

Cathode (e.g., a low work function metal)

The performance of an OLED is characterized by several parameters, including:

External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.

Luminance: The brightness of the emitted light.

Turn-on Voltage: The voltage at which the device begins to emit light.

Operational Lifetime: The time it takes for the luminance to decrease to a certain percentage of its initial value.

Research in this area focuses on optimizing the device architecture and the composition of the emissive layer to maximize these performance metrics. For example, studies on TADF emitters have shown that the choice of host material and the doping concentration of the emitter can have a significant impact on the EQE and lifetime of the device. nih.gov Furthermore, device fabrication techniques, such as the use of different solvents for spin-coating the organic layers, can influence the morphology of the films and, consequently, the device performance. rsc.orgresearchgate.net

Exploration in Non-Linear Optical (NLO) Materials

Materials with strong non-linear optical (NLO) properties are of great interest for applications in areas such as telecommunications, optical computing, and frequency conversion. orientjchem.orgscirp.org The NLO response of a material is related to its ability to alter the properties of light passing through it, and this is often enhanced in molecules with a large change in dipole moment upon excitation.

The D-A structures that are beneficial for TADF can also give rise to strong NLO properties. The this compound moiety, with its strong electron-withdrawing character, can be a key component in the design of NLO-active molecules. orientjchem.org By combining it with strong electron-donating groups through a π-conjugated bridge, it is possible to create molecules with large first-order hyperpolarizabilities, which is a measure of the NLO response. orientjchem.org

Computational methods, such as Density Functional Theory (DFT), are often used to predict the NLO properties of new molecules before they are synthesized. orientjchem.org These calculations can provide valuable insights into the relationship between molecular structure and NLO activity, guiding the design of more efficient materials. orientjchem.org

Application in Specialty Polymers and Advanced Coatings

The incorporation of fluorinated groups, such as the difluoromethoxy group, into polymers can impart a range of desirable properties, including:

Enhanced Thermal Stability: The high strength of the C-F bond can increase the resistance of the polymer to thermal degradation.

Chemical Resistance: Fluorinated polymers are often more resistant to attack by chemicals and solvents.

Low Surface Energy: This can lead to properties such as hydrophobicity and oleophobicity, which are useful for creating self-cleaning or anti-fouling surfaces.

While specific examples of polymers derived from this compound were not found in the search results, it is a plausible application for this compound. It could be used as a monomer or as a modifier to be incorporated into existing polymer backbones to enhance their properties for use in specialty coatings, high-performance plastics, and other advanced applications. chemimpex.com

Medicinal Chemistry Research Trajectories for 3 Difluoromethoxy Benzonitrile Scaffolds

Design of Pharmacophores Incorporating the Difluoromethoxybenzonitrile Unit

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. dovepress.com The design of novel pharmacophores is a cornerstone of rational drug design. dovepress.comarxiv.orgarxiv.org The 3-(Difluoromethoxy)benzonitrile unit offers unique properties that are advantageous in pharmacophore modeling. The difluoromethoxy group, in particular, can act as a lipophilic hydrogen bond donor, a characteristic that can enhance binding affinity to target proteins. alfa-chemistry.comnih.gov

The incorporation of the this compound moiety into a larger molecule can be guided by computational methods. Pharmacophore models can be generated based on the structures of known active ligands or the active site of a biological target. dovepress.comnih.gov These models then serve as templates for the design of new molecules that incorporate the this compound scaffold, aiming to optimize interactions with the target and improve biological activity. arxiv.orgarxiv.org

The trifluoromethoxy and difluoromethoxy groups are considered privileged structural motifs in medicinal chemistry due to their unique physicochemical properties. nih.gov Their inclusion in drug candidates can significantly impact biological activities by improving metabolic stability, enhancing cell membrane permeability, and refining pharmacokinetic profiles. nih.gov

Strategies for Enhancing Metabolic Stability and Membrane Permeability through Difluoromethoxy Functionalization

A significant challenge in drug development is ensuring that a compound possesses favorable pharmacokinetic properties, including metabolic stability and membrane permeability. The difluoromethoxy group has been identified as a valuable functional group for addressing these challenges. nih.gov

The introduction of fluorine atoms into a molecule can block sites of metabolism, thereby increasing the compound's metabolic stability. rsc.org Specifically, the difluoromethoxy group is more resistant to oxidative metabolism compared to a methoxy (B1213986) group. nih.gov This is because the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes. rsc.org

Furthermore, the difluoromethoxy group can influence a molecule's lipophilicity, which in turn affects its ability to permeate cell membranes. alfa-chemistry.com While highly lipophilic compounds can readily cross membranes, they may also suffer from poor solubility and increased metabolic clearance. The difluoromethoxy group offers a way to fine-tune lipophilicity. alfa-chemistry.com Small, nonpolar molecules can generally move freely across the cell membrane, while larger polar molecules often require transport proteins. youtube.com The permeability of the membrane is also influenced by its fluidity, which can be affected by temperature and the composition of its fatty acid tails. youtube.comyoutube.com

Investigation of Benzonitrile (B105546) Derivatives in Specific Therapeutic Research Areas

The versatile nature of the benzonitrile scaffold has led to its exploration in a wide range of therapeutic areas.

Anticancer Research (e.g., studies on apoptosis induction pathways)

Benzonitrile derivatives have shown considerable promise as anticancer agents. acs.orgacs.org For instance, certain benzimidazole (B57391) derivatives containing a benzonitrile moiety have been investigated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. acs.orgacs.org In one study, a series of morpholine-benzimidazole-oxadiazole derivatives were synthesized, with some compounds exhibiting potent VEGFR-2 inhibition and cytotoxic activity against human colon cancer cell lines. acs.orgacs.org

The benzimidazole scaffold itself is a significant pharmacophore in anticancer drug development due to its structural resemblance to naturally occurring purine (B94841) nucleotides, allowing it to interact with various biological targets. nih.gov Benzofuran derivatives have also been explored for their anticancer potential, with some compounds inducing cell cycle arrest and apoptosis in cancer cells. nih.gov

Neuroprotective Compound Design (e.g., modulation of neurological receptors)

The development of neuroprotective agents is a critical area of research, particularly for treating neurodegenerative diseases and stroke. Nitrone derivatives, such as α-phenyl-N-tert-butylnitrone (PBN), have been investigated for their antioxidant and neuroprotective properties. nih.govresearchgate.net Research in this area has involved the design and synthesis of PBN analogues with the aim of improving their therapeutic potential. nih.gov

Benzimidazole derivatives have also been explored for their neuroprotective effects. mdpi.com For example, new benzimidazole arylhydrazones have been designed as potential multi-target drugs for Parkinson's disease, aiming to provide neuroprotection, inhibit monoamine oxidase B (MAO-B), and exert antioxidant activity. mdpi.com Furthermore, certain diphenyl acrylonitrile (B1666552) derivatives have been found to promote neurogenesis in the adult rat hippocampus, suggesting their potential for treating neurodegenerative disorders. nih.gov

Antimicrobial Agent Development (e.g., elucidation of inhibitory mechanisms)

The rising threat of antimicrobial resistance has spurred the search for new antimicrobial agents. Benzonitrile derivatives have emerged as a promising class of compounds in this field. research-nexus.netnih.gov Studies have reported the synthesis of novel benzo- and naphthonitrile derivatives and their evaluation for antibacterial and antifungal activity. research-nexus.netnih.gov Some of these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as potent antifungal properties. research-nexus.netnih.gov

The mechanism of action of these compounds is an area of active investigation, with the goal of elucidating how they inhibit microbial growth. Phenothiazine derivatives, which can be synthesized to include a benzonitrile group, have also been studied for their antibacterial activity.

Bioisosteric Replacements and Analogue Synthesis for Target Interaction Studies

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its biological activity. cambridgemedchemconsulting.com This involves replacing a functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com The goal of such a replacement can be to improve potency, enhance selectivity, reduce toxicity, or improve pharmacokinetic properties. nih.gov

In the context of the this compound scaffold, the benzonitrile group itself can be a subject of bioisosteric replacement. For example, various heterocyclic rings can be used as bioisosteres for the phenyl ring. enamine.net

Analogue synthesis is another crucial tool for studying target interactions. nih.govrsc.orgnih.gov By systematically modifying the structure of a lead compound, medicinal chemists can probe the structure-activity relationship (SAR), which provides insights into how the molecule interacts with its biological target. rsc.org This information is invaluable for designing more potent and selective drugs. The synthesis of analogues of this compound-containing compounds allows researchers to explore the impact of different substituents on biological activity and to optimize the compound's interaction with its target. nih.govrsc.orgnih.gov

Potential Research Avenues in Agrochemical and Environmental Sciences

Development of Agrochemical Agents (e.g., herbicides, fungicides)